

# UNC2400: A Validated Negative Control for the EZH2/1 Chemical Probe UNC1999

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## Compound of Interest

Compound Name: UNC2400

Cat. No.: B611579

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes is paramount for elucidating the biological functions of protein targets. Equally crucial is the availability of a structurally similar but biologically inactive control compound. This negative control allows researchers to distinguish the on-target effects of the chemical probe from any off-target or non-specific effects. This technical guide provides a comprehensive overview of **UNC2400**, the validated negative control for UNC1999, a potent and selective dual inhibitor of the histone methyltransferases EZH2 and EZH1.<sup>[1][2][3]</sup>

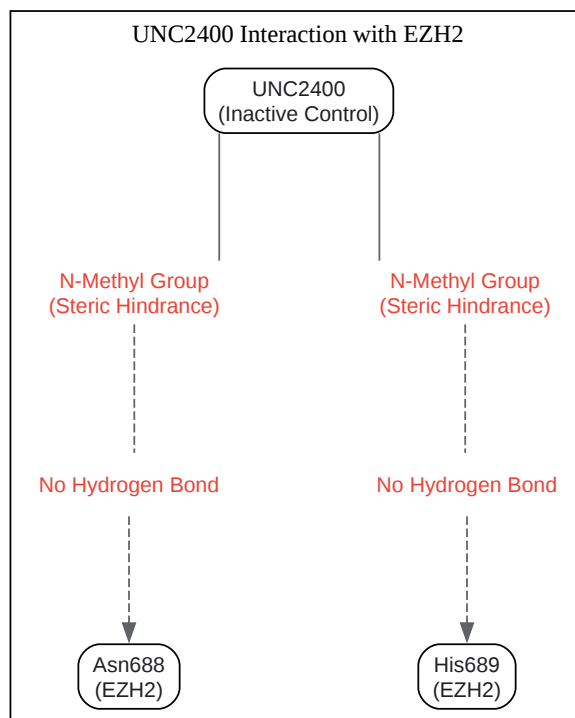
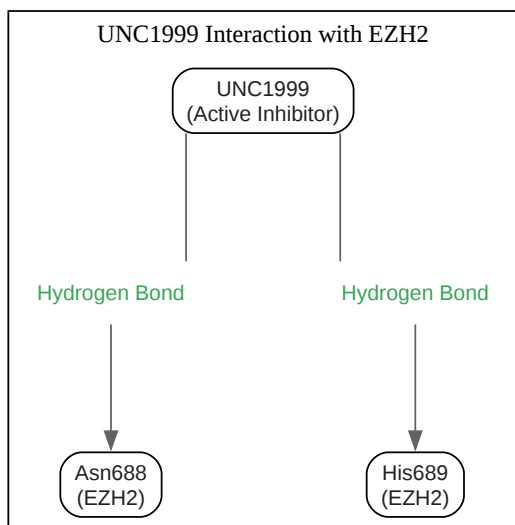
Enhancer of zeste homolog 2 (EZH2) and its close homolog EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).<sup>[4][5]</sup> They play a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.<sup>[3][4]</sup> Dysregulation of EZH2 activity is implicated in various cancers, making it a compelling therapeutic target.<sup>[4][6]</sup> UNC1999 is a valuable tool for studying the roles of EZH2 and EZH1 in health and disease.<sup>[1][3]</sup> To ensure the rigor of such studies, **UNC2400** was designed and synthesized as a crucial experimental partner.<sup>[1][3]</sup>

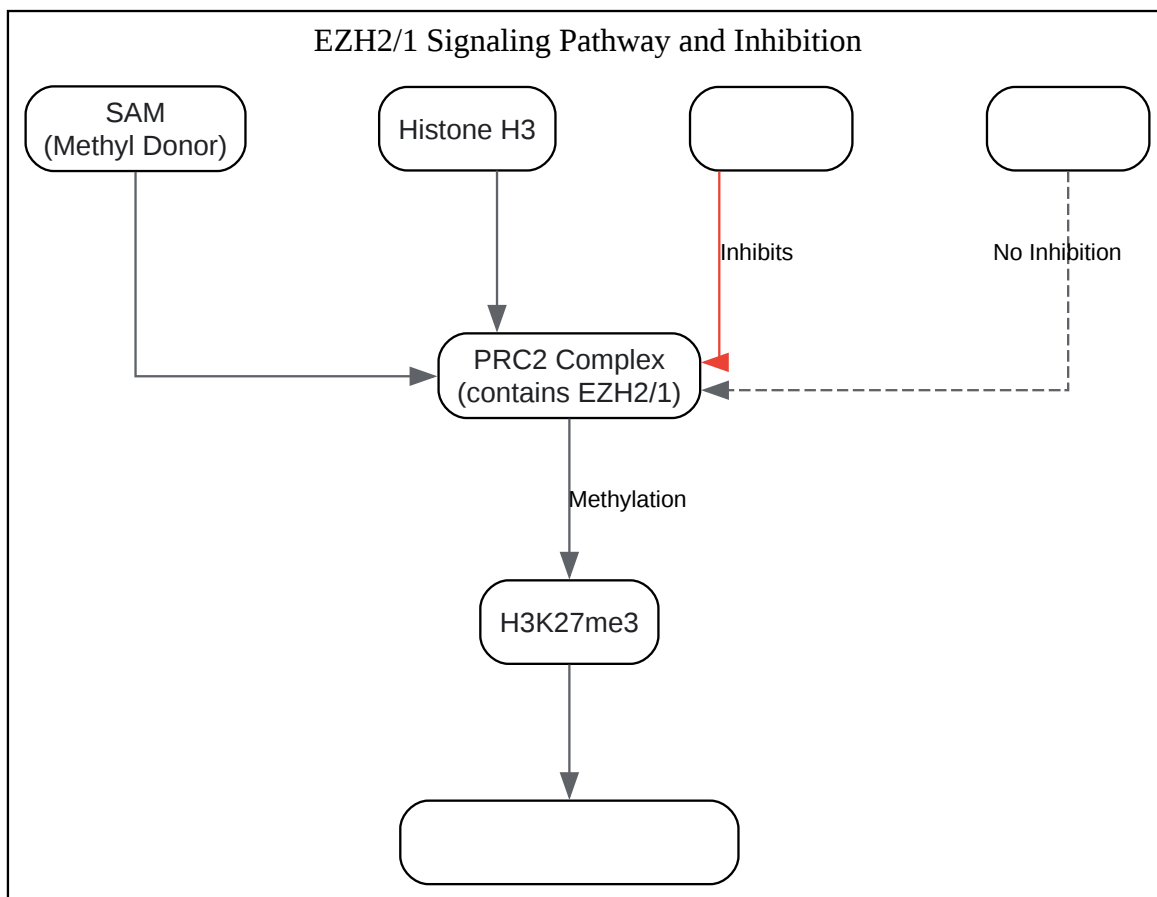
## Design Rationale of UNC2400

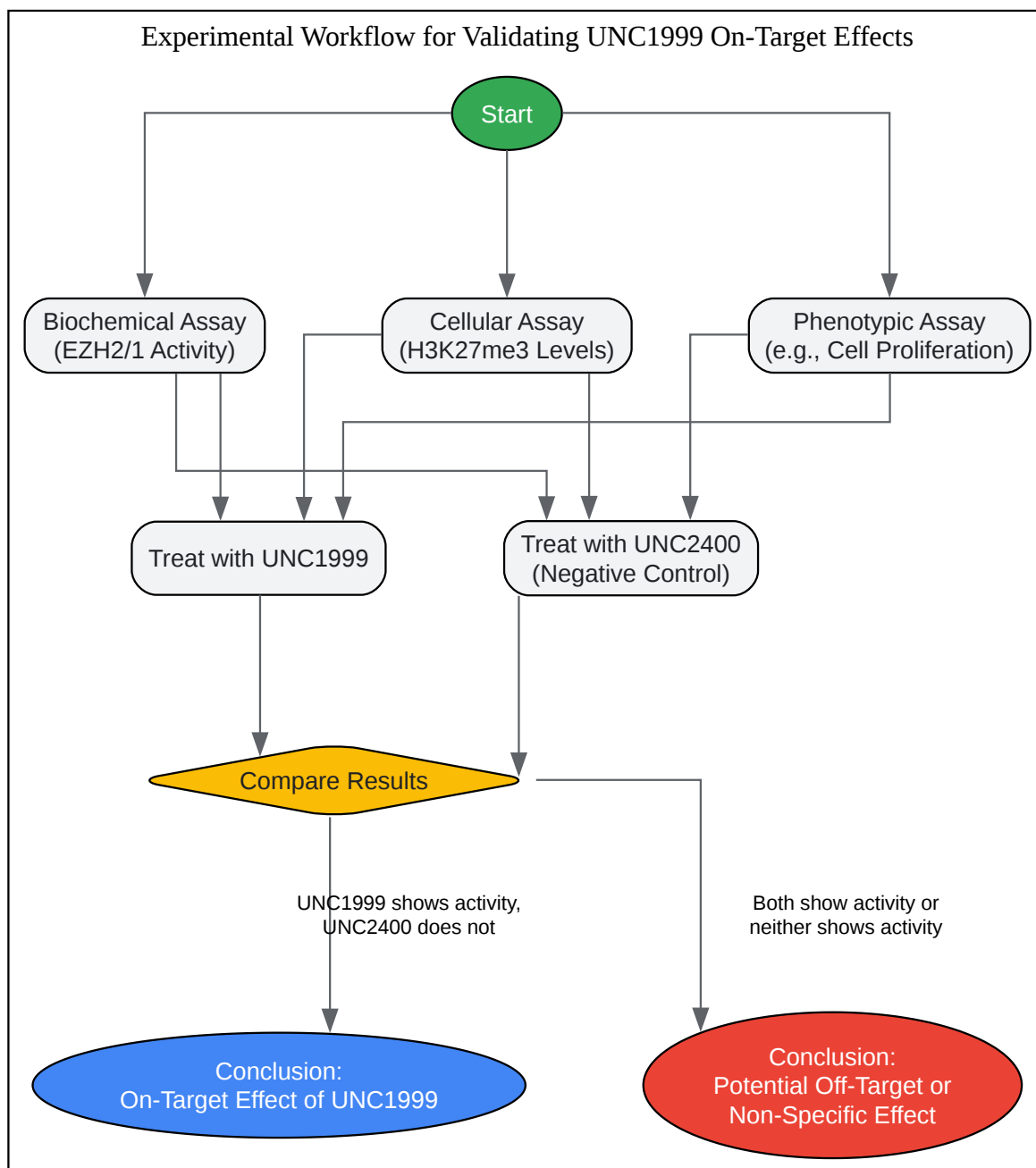
The design of **UNC2400** was guided by the principle of minimal structural modification to UNC1999 to abolish its biological activity.<sup>[1]</sup> Docking models of UNC1999 with the EZH2 SET

domain revealed key hydrogen bonding interactions between the secondary amide and pyridone moieties of UNC1999 with Asn688 and His689 residues of the enzyme, respectively.  
[\[1\]](#)

Based on this model, **UNC2400** was synthesized by introducing N-methyl groups at both the secondary amide and pyridone nitrogens of UNC1999.[\[1\]](#) This modification was hypothesized to sterically hinder and eliminate the critical hydrogen bonds required for potent inhibition of EZH2.[\[1\]](#) As subsequent biochemical and cellular assays confirmed, this targeted structural change resulted in a molecule that is structurally very similar to UNC1999 but possesses dramatically reduced inhibitory activity against EZH2 and EZH1.[\[1\]](#)







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